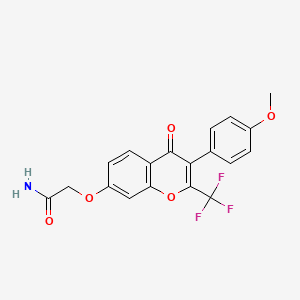
2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H14F3NO5 and its molecular weight is 393.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide , also known as a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H13F3O5, with a molecular weight of approximately 378.3 g/mol. The structure features a chromenone core substituted with a methoxyphenyl group and a trifluoromethyl group, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with various enzymes. Studies have shown that it can inhibit cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Cytotoxicity : The compound exhibits cytotoxic effects against cancer cell lines, particularly breast cancer (MCF-7) and human embryonic kidney cells (HEK293). In vitro studies have demonstrated significant inhibition of cell proliferation at varying concentrations, indicating its potential as an anticancer agent .
- Antioxidant Activity : The presence of the methoxy group contributes to the antioxidant properties of the compound, potentially mitigating oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Anti-inflammatory Studies : A study investigated the anti-inflammatory properties of the compound by assessing its effect on COX and LOX pathways in vitro. Results indicated a moderate inhibition profile, suggesting potential therapeutic use in inflammatory diseases .
- Cancer Research : In another study focusing on breast cancer treatment, the compound was tested for cytotoxic effects on MCF-7 cells. Results showed significant cell death at concentrations as low as 18.1 μM, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : Molecular docking simulations have predicted strong binding affinities between the compound and target proteins involved in cancer progression and inflammation, further supporting its potential therapeutic applications .
特性
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO5/c1-26-11-4-2-10(3-5-11)16-17(25)13-7-6-12(27-9-15(23)24)8-14(13)28-18(16)19(20,21)22/h2-8H,9H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSAYYXISZKLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













